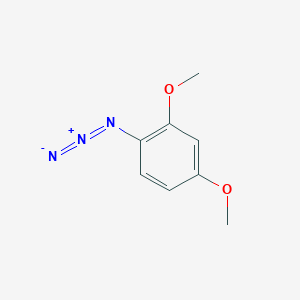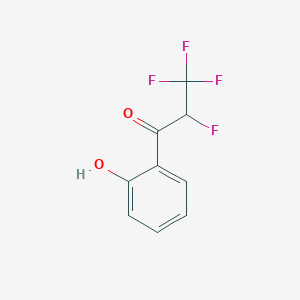![molecular formula C23H40BrO4P B14410463 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one CAS No. 81041-25-0](/img/structure/B14410463.png)
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one is a chemical compound known for its unique structure and properties. This compound features a bromine atom, a phosphanyl group, and a phenylethanone moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one typically involves the reaction of bromine with tris(2,2-dimethylpropoxy)phosphane and 1-phenylethanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phosphanyl-phenylethanone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Wirkmechanismus
The mechanism of action of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and phosphanyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes, receptors, or other biological molecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one include:
Bromotris(dimethylamino)phosphonium hexafluorophosphate: This compound also contains a bromine atom and a phosphanyl group but differs in its substituents and overall structure.
Phosphoryl bromide: Another bromine-containing phosphorous compound with different chemical properties and applications.
Phosphorus (V) oxybromide: A compound with a similar bromine-phosphorus framework but distinct reactivity and uses.
Eigenschaften
CAS-Nummer |
81041-25-0 |
|---|---|
Molekularformel |
C23H40BrO4P |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
2-[bromo-tris(2,2-dimethylpropoxy)-λ5-phosphanyl]-1-phenylethanone |
InChI |
InChI=1S/C23H40BrO4P/c1-21(2,3)16-26-29(24,27-17-22(4,5)6,28-18-23(7,8)9)15-20(25)19-13-11-10-12-14-19/h10-14H,15-18H2,1-9H3 |
InChI-Schlüssel |
FOBZMSCSKCMYAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(CC(=O)C1=CC=CC=C1)(OCC(C)(C)C)(OCC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


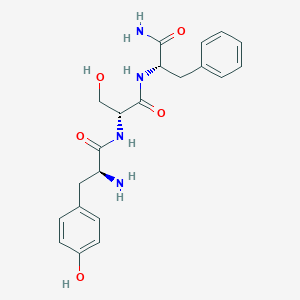
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
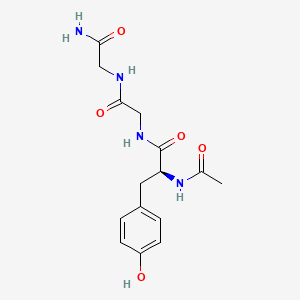
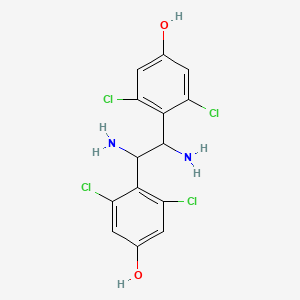
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
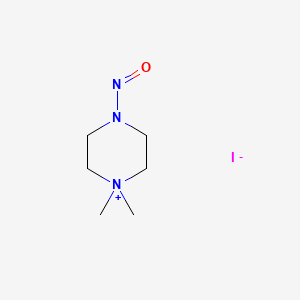
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
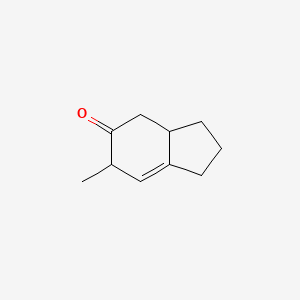
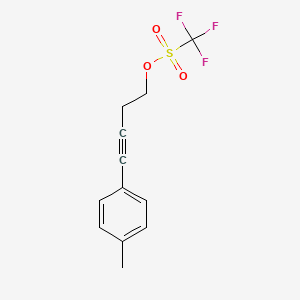
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
